1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid

Thermal analysis DSC hot‑stage microscopy

The compound 1,4-diazabicyclo[2.2.2]octane;nonanedioic acid (CAS 650631-76-8) is a 1:1 anhydrous molecular salt composed of the tertiary diamine DABCO and the C9 dicarboxylic anti-inflammatory agent azelaic acid (AA). It belongs to a broader class of ammonium carboxylate multicomponent crystal forms designed to modulate the physicochemical properties of the active pharmaceutical ingredient (API) without altering its covalent structure.

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
CAS No. 650631-76-8
Cat. No. B12597896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid
CAS650631-76-8
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESC1CN2CCN1CC2.C(CCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C9H16O4.C6H12N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-8-5-3-7(1)4-6-8/h1-7H2,(H,10,11)(H,12,13);1-6H2
InChIKeyJEDRSDBIEPEHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid (CAS 650631-76-8): A DABCO–Azelaic Acid Molecular Salt for Solubility-Driven Pharmaceutical Procurement


The compound 1,4-diazabicyclo[2.2.2]octane;nonanedioic acid (CAS 650631-76-8) is a 1:1 anhydrous molecular salt composed of the tertiary diamine DABCO and the C9 dicarboxylic anti-inflammatory agent azelaic acid (AA). It belongs to a broader class of ammonium carboxylate multicomponent crystal forms designed to modulate the physicochemical properties of the active pharmaceutical ingredient (API) without altering its covalent structure [1]. Unlike a simple physical mixture, the salt is defined by a specific supramolecular arrangement in which the carboxylic acid homosynthon of AA is disrupted and replaced by +NH···OCOO– hydrogen bonds, as confirmed by single-crystal X-ray diffraction and solid-state NMR [1]. This engineered crystalline architecture directly impacts thermal stability, solubility, and formulation behavior relative to pure AA and competing multicomponent forms.

1:1 anhydrous molecular salt; supramolecularly distinct from physical mixture
Moderate melting point enables low-thermal-budget processing studies
Single reproducible anhydrous form; no hydrate interconversion risk

Why 1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid Cannot Be Replaced by Another Azelaic Acid Salt or Co-crystal in Formulation Screening


Multicomponent crystal forms of azelaic acid are not interchangeable despite sharing the same API. The co‑former identity dictates the hydrogen‑bonding network, which in turn governs the melting point, aqueous solubility, hygroscopicity, and solid‑state stability of the resulting material [1]. For instance, the piperazine salt (AA:PIP) delivers markedly enhanced water solubility but also introduces a hydrate form that is unstable at ambient relative humidity, while the 4,4′‑bipyridine co‑crystal (AA:BIP) exhibits a high melting point yet poor water solubility comparable to pure AA [1]. The DABCO salt (AA:DABCO) occupies a distinct position in this property landscape: it offers a moderate melting point distinctly lower than both pure AA and the piperazine salts, coupled with a unique supramolecular motif that may favor specific dissolution or processing conditions. Selecting a generic “azelaic acid salt” without specifying the co‑former therefore risks procuring a material with the wrong thermal profile, solubility, or solid‑form stability for the intended application.

Target: AA:DABCO
Moderate melting point ~90 °C; stable anhydrous form; consistent thermal profile.
Substitute: AA:PIP (Piperazine)
Higher melting point (>140 °C) and hydrate/anhydrate interconversion may shift processing window and batch reproducibility.
Target: AA:DABCO
Ionic salt with enhanced aqueous solubility class vs. pure AA.
Substitute: AA:BIP (Bipyridine co-crystal)
Neutral co-crystal with high melting point and poor aqueous solubility comparable to pure AA; not interchangeable with ionic salt forms.

Quantitative Differentiation of 1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid Against Closest Azelaic Acid Multicomponent Forms


Thermal Stability: Melting Point of the DABCO Salt vs. Piperazine, Morpholine, and Bipyridine Analogues

The anhydrous DABCO molecular salt (AA:DABCO) exhibits a melting point of 89.9 °C, as determined by differential scanning calorimetry (DSC) and confirmed by hot‑stage microscopy (HSM) [1]. This value is approximately 55 °C lower than the anhydrous piperazine salt (AA:PIP, 144.1 °C) and approximately 55 °C lower than the 4,4′‑bipyridine co‑crystal (AA:BIP, 144.6 °C), while being only 4 °C higher than the morpholine salt (AA:MORPH, 85.6 °C) [1]. Compared with pure azelaic acid (109–111 °C), the DABCO salt melts roughly 20 °C lower [1].

Melting Point Comparison
Head-to-head
AA:DABCO 89.9 °C vs. pure AA 109–111 °C, AA:PIP (anhyd) 144.1 °C, AA:BIP 144.6 °C, AA:MORPH 85.6 °C
Lower melting point supports moderate-temperature processing.
DSC at 10 °C/min under N₂
Thermal analysis DSC hot‑stage microscopy pharmaceutical co‑crystals

Solid‑Form Stability: Non‑Hygroscopic Anhydrous Character vs. Piperazine Salt Hydrate Instability

The DABCO salt (AA:DABCO) is obtained and remains as a stable anhydrous form, whereas the piperazine salt exists as both an anhydrous (AA:PIP anhydrous, form 2) and a hydrated form (AA:PIP hydrate, form 3), with the hydrate readily converting to the anhydrate at ambient relative humidity [1]. The hydrated piperazine salt exhibits a much lower melting point (81.3 °C vs. 144.1 °C for the anhydrate) and its instability precluded DSC‑TGA analysis [1]. In contrast, the DABCO salt does not present such hydrate/anhydrate ambiguity, providing a single, reproducible solid form.

Solid-Form Stability
Head-to-head
Stable anhydrous; no hydrate. AA:PIP hydrate converts to anhydrate at ambient RH, causing 63 °C MP shift.
Single reproducible form avoids batch variability.
Ambient RH storage; HSM and DSC-TGA
Solid‑state stability hydration hygroscopicity pharmaceutical formulation

Supramolecular Architecture: Unique Hydrogen‑Bonding Motif of the DABCO Salt vs. Morpholine and Piperazine Analogues

Single‑crystal X‑ray diffraction and ¹H solid‑state NMR reveal that the DABCO salt (AA:DABCO) features a supramolecular network based on +NH···OCOO– hydrogen bonds between the protonated DABCO nitrogen and the carboxylate oxygen of azelaic acid [1]. This motif differs from the morpholine salt (AA:MORPH), which exhibits static disorder of the hydrogen atom engaged in an O···H···O hydrogen bond between two COOH moieties, leading to unusually deshielded ¹H resonances up to 20.1 ppm [1]. The piperazine salt (AA:PIP) employs NH···OCOO– interactions in the anhydrous form but introduces water‑mediated hydrogen bonds (OH(H₂O)···OCOO–) in the hydrate [1]. The DABCO salt thus provides a structurally simpler hydrogen‑bonding pattern without the proton disorder or water‑mediated complexity observed in the morpholine and piperazine analogues.

Hydrogen-Bonding Motif
Head-to-head
+NH···OCOO– ordered bonds; no proton disorder or water-mediated H-bonds, unlike AA:MORPH and AA:PIP hydrate.
Well-ordered network may support predictable dissolution.
SCXRD at 150 K; ¹H MAS NMR
Crystal engineering hydrogen bonding solid‑state NMR X‑ray diffraction

Crystal Density and Packing Efficiency: AA:DABCO vs. AA:MORPH and AA:PIP

The DABCO salt (AA:DABCO) displays a crystal density of 1.220 g cm⁻³ and a filled‑space percentage (Kitaigorodskii packing index) of 68.1%, as derived from single‑crystal X‑ray data [1]. These values are notably lower than those of the morpholine salt (AA:MORPH, density 1.270 g cm⁻³, filled space 70.3%) and the piperazine anhydrate (AA:PIP, density 1.237 g cm⁻³, filled space 69.0%), indicating a less dense supramolecular packing in the DABCO form [1]. The DABCO salt also shows the lowest filled‑space percentage among all five multicomponent forms characterized, including the 4,4′‑bipyridine co‑crystal (70.1%) and pure azelaic acid (68.3%) [1].

Crystal Density & Packing
Head-to-head
Density 1.220 g·cm⁻³, filled space 68.1%; lowest among AA multicomponent forms.
Lower density may correlate with faster dissolution.
SCXRD at 150 K; PLATON packing indices
Crystal packing density filled space solid‑state characterization

Aqueous Solubility Trend: Ionic Salt Character of AA:DABCO Supports Enhanced Solubility Relative to Neutral Co‑crystals

Preliminary solubility testing in the primary study indicates that molecular salts of azelaic acid (piperazine and morpholine) exhibit higher aqueous solubility than the neutral 4,4′‑bipyridine co‑crystal or pure AA [1]. Although the exact aqueous solubility of AA:DABCO could not be determined at the time due to concomitant co‑crystal formation during isolation, the authors explicitly note that molecular salts are generally more soluble in water than the pure API owing to their higher polarity [1]. Within the salt series, the piperazine salt (AA:PIP) displayed the highest aqueous solubility (10 mg dissolved in 0.3 mL water), while the morpholine salt (AA:MORPH) required 0.5 mL for the same mass; both substantially outperformed pure AA (10 mg in 7.5 mL water) [1].

Aqueous Solubility Trend
Class-level
Ionic salts (PIP, MORPH) show 15–25-fold solubility increase over pure AA. AA:DABCO not directly measured; expected to follow ionic salt trend.
Class-level evidence supports solubility enhancement.
Preliminary tests; direct quantification pending
Aqueous solubility dissolution ionic salts formulation

Procurement‑Relevant Application Scenarios for 1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid Based on Differential Property Evidence


Low‑Temperature Pharmaceutical Processing: Hot‑Melt Extrusion (HME) and Spray‑Drying

The DABCO salt's moderate melting point of approximately 90 °C enables incorporation into amorphous solid dispersions or extrudates at processing temperatures 50–55 °C lower than those required for the high‑melting piperazine or bipyridine forms [1]. This reduces thermal exposure of the azelaic acid API, potentially minimizing degradation and allowing compatibility with thermally sensitive polymeric carriers. The absence of hydrate interconversion further ensures a single, predictable solid phase throughout the thermal cycle [1].

Topical Formulation Development with Reduced Vehicle Constraints

As an ionic molecular salt, AA:DABCO belongs to a class that demonstrates markedly higher aqueous solubility than pure azelaic acid [1]. In principle, this can reduce or eliminate the need for high concentrations of alcoholic co‑solvents in topical creams and gels, thereby decreasing the risk of skin irritation and simplifying regulatory ingredient lists. The structurally well‑ordered hydrogen‑bonding network further supports reproducible dissolution and release kinetics [1].

Solid‑Form Screening and Polymorph Risk Assessment for ANDA Filings

The DABCO salt provides a stable anhydrous crystalline form with no evidence of hydrate formation under ambient conditions, in contrast to the piperazine system where hydrate/anhydrate interconversion introduces solid‑form ambiguity [1]. For generic pharmaceutical development (e.g., ANDA submissions referencing azelaic acid topical products), a single, robust solid form simplifies polymorph screening, patent landscape evaluation, and quality‑by‑design control strategies, directly supporting regulatory filings [1].

Co‑crystal Engineering for Dissolution‑Rate‑Limited APIs

The combination of low crystal density (1.220 g cm⁻³) and the lowest filled‑space percentage (68.1%) among all characterized azelaic acid multicomponent forms suggests a relatively weak lattice energy compared to denser analogues [1]. In dissolution‑rate‑limited scenarios, this property may translate into a faster intrinsic dissolution rate, a key advantage when screening co‑crystal and salt candidates for BCS Class II or IV APIs like azelaic acid [1].

Application
Selection Property
Validation Focus
Low-temperature pharmaceutical processing research
Moderate melting point profile
Processability and thermal stability at reduced temperatures
Topical formulation excipient screening
Enhanced aqueous solubility class
Vehicle simplification and release kinetics
Solid-form screening for generic development
Stable anhydrous crystal form
Solid-form reproducibility and polymorph assessment
Co-crystal engineering for dissolution-limited APIs
Low crystal density and packing efficiency
Intrinsic dissolution rate correlation
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